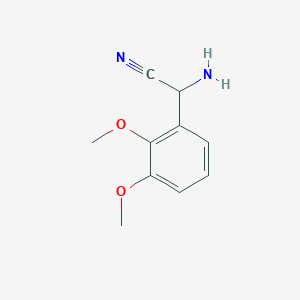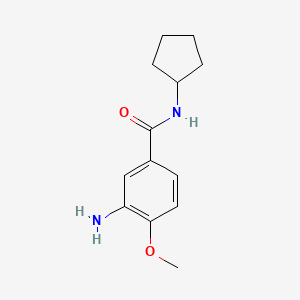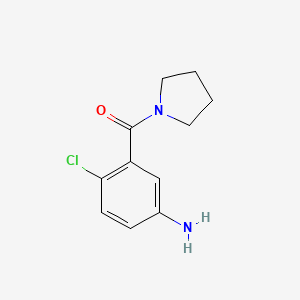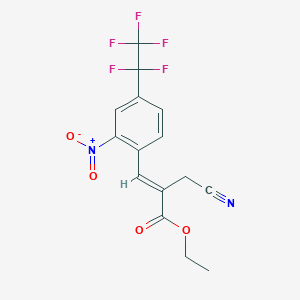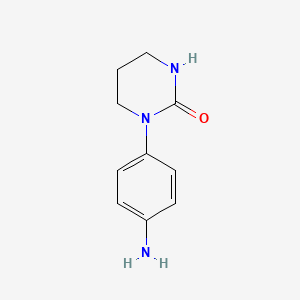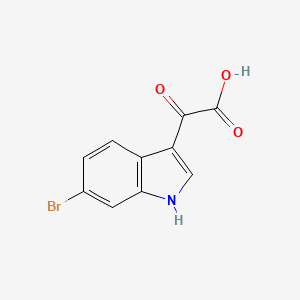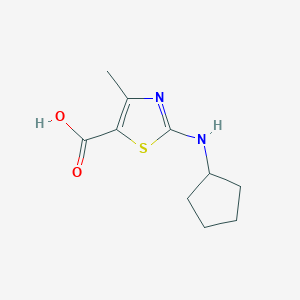
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Descripción general
Descripción
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a derivative of 3-quinoline carboxylic acid . It has been studied as an inhibitor of protein kinase CK2 . The compound has also been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme .
Synthesis Analysis
The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves several steps. The 2-chloroquinoline-3-carbaldehydes were synthesized from acetanilides with the excess of Vilsmeier complex by O. Meth-Cohn method . The key intermediates are 2-chloroquinoline-3-carboxylic acids, which were obtained by means of oxidation with silver nitrate in alkaline medium .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is complex. The structure of related copper (II) complexes has been studied, revealing square pyramidal and square planar structures .Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are complex. The compound has been found to inhibit protein kinase CK2 and acetylcholinesterase enzyme .Aplicaciones Científicas De Investigación
Excited State Hydrogen Atom Transfer in Solvent Wire Clusters
The compound 7-hydroxyquinoline, closely related to 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been extensively studied for its role in excited-state hydrogen atom transfer (ESHAT) reactions along solvent wire clusters. These studies provide insights into reaction pathways, solvent effects, and the tunnelling mechanism involved in these reactions, which are vital in understanding photochemical processes in organic compounds (Manca, Tanner, & Leutwyler, 2005).
Literature Review on Disinfectants for Legionella Control
Though not directly related to 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a study discusses the efficacy of various disinfectants, including bromine-containing compounds, against Legionella in water systems. This highlights the broader context of bromine derivatives in water treatment and disinfection processes (Kim et al., 2002).
Research on Tetrahydroisoquinolines and Alcoholism
The research examines the tetrahydroisoquinoline family of compounds, closely related to the compound . It provides a historical and current perspective on the actions of these compounds on alcohol drinking, showing the potential influence of similar compounds in neurological or dependency-related fields (Myers, 1996).
Applications of Redox Mediators in Treatment of Organic Pollutants
The treatment of pollutants with enzymes in the presence of redox mediators is an area of significant interest. This study might indirectly correlate to the chemical structure or reactive nature of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in environmental applications (Husain & Husain, 2007).
Direcciones Futuras
The future directions for research on 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. In addition, more research is needed to fully understand its safety and hazards, and to explore potential applications in medicine and other fields .
Mecanismo De Acción
Target of Action
The primary target of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a critical enzyme in the brain that breaks down acetylcholine, a neurotransmitter involved in transmitting messages in the nervous system .
Mode of Action
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing the conductivity of nerve impulses .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine, a crucial process in Alzheimer’s disease . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .
Result of Action
The inhibition of AChE by 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can help counteract the cognitive and memory reduction observed in Alzheimer’s disease . Some compounds in this group have shown strong potency in inhibiting AChE, with activities higher than or close to donepezil, a commonly used drug for Alzheimer’s disease .
Propiedades
IUPAC Name |
7-bromo-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAJNWCWIWIVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



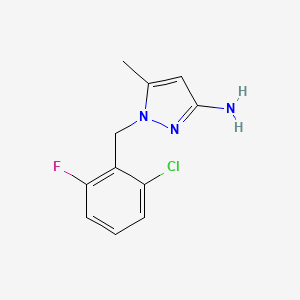
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)

![2-[(Cyclopropylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3038883.png)

